N-(2,4-dimethoxyphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
The exact mass of the compound this compound is 411.12527733 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-5-4-6-15(11-14)24-10-9-22-20(21(24)26)29-13-19(25)23-17-8-7-16(27-2)12-18(17)28-3/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGVLYGNYAUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,4-dimethoxyphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on recent research findings.
Molecular Characteristics
- Molecular Formula : C24H23N3O4S2
- Molecular Weight : 481.59 g/mol
- CAS Number : 1040631-78-4
Structural Representation
The compound consists of a dimethoxyphenyl group attached to an acetamide moiety, linked through a sulfanyl group to a dihydropyrazine derivative. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).
Case Study: Anticancer Efficacy
In a study comparing the compound's efficacy with that of cisplatin, a standard chemotherapeutic agent, it was observed that:
- Cell Viability : The compound reduced A549 cell viability significantly compared to control groups.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell growth and apoptosis.
| Compound | A549 Cell Viability (%) | Mechanism of Action |
|---|---|---|
| This compound | 66% | Induction of apoptosis via signaling pathways |
| Cisplatin | 40% | DNA damage leading to apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens, including multidrug-resistant strains.
Case Study: Antimicrobial Efficacy
In antimicrobial susceptibility tests, the compound showed promising results against:
- Klebsiella pneumoniae
- Escherichia coli
- Staphylococcus aureus
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | Effective |
| Escherichia coli | 16 µg/mL | Effective |
| Staphylococcus aureus | 8 µg/mL | Highly Effective |
The biological activity of this compound is thought to involve:
- Inhibition of Key Signaling Pathways : It may inhibit specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve disrupting bacterial cell wall integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
